molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No.: B3267876
CAS No.: 471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohex-3-en-1-one, also known as β-Isophorone, is an organic compound with the molecular formula C9H14O. It is a member of the cyclohexenones family and is characterized by its three methyl groups attached to the cyclohexene ring. This compound is notable for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohex-3-en-1-one can be synthesized from isophorone through controlled hydrogenation. The process involves the use of catalysts such as palladium on activated charcoal under specific conditions . Another method involves the isomerization of 3,5,5-trimethylcyclohex-2-en-1-one in the presence of a heterogeneous catalyst, such as an oxide or mixed oxide .

Industrial Production Methods: In industrial settings, this compound is produced by isomerizing 3,5,5-trimethylcyclohex-2-en-1-one under a pressure of 10 to 600 Torr at a reaction temperature of 90 to 205°C. This process is typically carried out in the presence of an isomerization catalyst .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclohex-3-en-1-one involves its interaction with molecular targets and pathways within chemical and biological systems. For instance, during oxidation reactions, it interacts with molecular oxygen and catalysts to form various oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form multiple derivatives. Its versatility in synthetic chemistry and industrial applications sets it apart from other similar compounds .

Properties

IUPAC Name

3,5,5-trimethylcyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOKKQDYMZUSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(=O)C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197034
Record name beta-Isophorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-01-2
Record name β-Isophorone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Isophorone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Isophorone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylcyclohex-3-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-ISOPHORONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,5,5-Trimethyl-3-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a flask (capacity: 1 liter; connected to a plate column) were fed 3,5,5-trimethylcyclohexa-2-en-1-one (553 g) and adipic acid (38 g). Isomerization was carried out under a pressure of 340 Torr with a temperature (liquid phase) of 190° C. in the flask, while controlling the charge (supply) of 3,5,5-trimethylcyclohexa-2-en-1-one to keep the temperature at 154° C. at the top of the column, and simultaneously, continuous distillation was effected using a distilling column "Order show" equipped with 30 plates, adjusting the liquid level in the flask at a predetermined level. As a result, 3,5,5-trimethylcyclohexa-3-en-1-one was constantly obtained from the top of the column in 25 g per hour, its concentration being 99% or higher (analysed by gas chromatography).
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Synthesis routes and methods II

Procedure details

A mixture of 500 g of 3,3,5-trimethyl-cyclohex-5-en-1-one (isophorone) and 50 g of triethanolamine was refluxed for 4 hours, whereupon it was fractionally distilled to give a fraction at b.p. 170°. The isomerization was performed in a reaction vessel equipped with a lateral distillation column having the following characteristics:
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500 g
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50 g
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Synthesis routes and methods III

Procedure details

After the addition of 38 g. of adipic acid to 553 g. of isophorone, the mixture is heated to boiling at atmospheric pressure. The β-isophorone C formed is distilled off via a rectification attachment. The reflux is controlled such that 11 ml. of β-isophorone/isophorone mixture distill over per hour. The distillate collected after 50 hours (456 g.) consists of 91% β-isophorone and 9% isophorone. The β-isophorone is separated from the isophorone by repeated rectification at 68°-69° C/11 mm Hg. There are obtained 412 g. of pure β-isophorone and 42 g. of isophorone. The conversion of isophorone to β-isophorone comes to 428 g.
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Synthesis routes and methods IV

Procedure details

α-isophorone (α-IP) and 7% by weight of adipic acid relative to the amount of α-isophorone were fed to the bottom of the oldershow distilling column (30 plates, 50 mmφ) equipped with a vacuum jacket, and the bottom was heated to start the mixture refluxing. Thereafter, β-isophorone (β-IP) was obtained in the form of a distillate at a distilling rate of 30 g/hr while supplying α-IP to the bottom of the distilling column at a supply rate of 30 g/hr. The distilling column was manipulated at an atmospheric pressure and a reflux ratio of 63. Moreover, the residence time of α-IP at the bottom was 2 hours, the temperature of the bottom was 220° C., and the temperature of the distillate was 183° C.
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Synthesis routes and methods V

Procedure details

The source of the acid component cannot be determined exactly, but it may be ascribed to something decomposed in the oxidation reaction procedure. For example, the acid component may be ascribed to the solvent (e.g., diisobutyl ketone) decomposed in the oxidation reaction (e.g., decomposed into a C1-10carboxylic acid, such as formic acid, acetic acid, isobutyric acid, isovaleric acid), or to a by-product (e.g., valeric acid, butyric acid) produced in the step of forming the starting material β-isophorone derivative (isomerization step of α-isophorone).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,5-Trimethylcyclohex-3-en-1-one
Reactant of Route 2
3,5,5-Trimethylcyclohex-3-en-1-one
Reactant of Route 3
3,5,5-Trimethylcyclohex-3-en-1-one
Reactant of Route 4
3,5,5-Trimethylcyclohex-3-en-1-one
Reactant of Route 5
3,5,5-Trimethylcyclohex-3-en-1-one
Reactant of Route 6
3,5,5-Trimethylcyclohex-3-en-1-one

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